2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal
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Overview
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to an enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4.
Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected alcohols.
Scientific Research Applications
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is used in various scientific research applications, including:
Biology: Potential use in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group protects the hydroxyl functionality during reactions, allowing selective transformations at other sites. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another TBS-protected aldehyde used in organic synthesis.
tert-Butyldimethylsilyloxyethanol: A TBS-protected alcohol with similar protective properties.
tert-Butyldimethylsilyloxypropane: A TBS-protected propane derivative.
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is unique due to its enal structure, which provides additional reactivity compared to other TBS-protected compounds. This makes it particularly useful in the synthesis of complex molecules and natural products.
Properties
CAS No. |
88088-33-9 |
---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-4-methylpent-4-enal |
InChI |
InChI=1S/C12H24O2Si/c1-10(2)8-11(9-13)14-15(6,7)12(3,4)5/h9,11H,1,8H2,2-7H3 |
InChI Key |
KIKWJHIYADJKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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